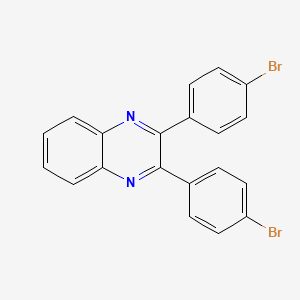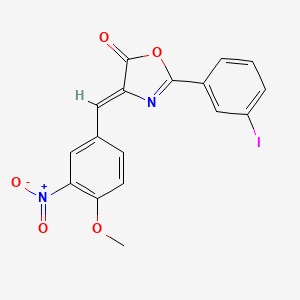![molecular formula C7H8BrN3O2S B11557336 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11557336.png)
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates. Thiobarbiturates are known for their diverse biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a green chemistry multi-component approach. This method involves the N-formylation of appropriate amines with formic acid to produce formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium. This protocol offers several advantages, including high yields, mild reaction conditions, and easy work-up .
Analyse Des Réactions Chimiques
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo Knoevenagel condensation reactions with active methylene compounds.
Oxidation and Reduction Reactions: The thioxodihydropyrimidine ring can be involved in oxidation and reduction reactions under specific conditions.
Applications De Recherche Scientifique
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The thioxodihydropyrimidine ring can interact with DNA and proteins, affecting their function and leading to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other thiobarbiturates, such as:
- 5-{[(2-chloroethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-{[(2-iodoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
These compounds share similar structures but differ in the halogen atom attached to the ethyl group. The presence of different halogens can influence the reactivity and biological activities of these compounds. This compound is unique due to the specific properties imparted by the bromoethyl group .
Propriétés
Formule moléculaire |
C7H8BrN3O2S |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
5-(2-bromoethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8BrN3O2S/c8-1-2-9-3-4-5(12)10-7(14)11-6(4)13/h3H,1-2H2,(H3,10,11,12,13,14) |
Clé InChI |
GJPVLFVXKNJEMU-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)N=CC1=C(NC(=S)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11557255.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11557274.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11557289.png)
![1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11557293.png)

![(2E,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557297.png)
![N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide](/img/structure/B11557299.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557313.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine](/img/structure/B11557324.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557332.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11557342.png)
